N-(3-bromopropyl)benzenesulfonamide N-(3-bromopropyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 3245-94-1
VCID: VC16094125
InChI: InChI=1S/C9H12BrNO2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
SMILES:
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol

N-(3-bromopropyl)benzenesulfonamide

CAS No.: 3245-94-1

Cat. No.: VC16094125

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromopropyl)benzenesulfonamide - 3245-94-1

Specification

CAS No. 3245-94-1
Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
IUPAC Name N-(3-bromopropyl)benzenesulfonamide
Standard InChI InChI=1S/C9H12BrNO2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
Standard InChI Key QAKOUYAHYWJVCF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NCCCBr

Introduction

Chemical Identity and Structural Features

N-(3-Bromopropyl)benzenesulfonamide is defined by the following identifiers:

  • CAS Registry Number: 3245-94-1 .

  • IUPAC Name: 3-Bromo-N-(3-bromopropyl)benzenesulfonamide .

  • Molecular Formula: C₉H₁₂BrNO₂S .

  • Molecular Weight: 278.16 g/mol .

Structural Characterization

The compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring and a 3-bromopropyl chain. Key spectroscopic data include:

  • InChI Key: YRNNFPPEOGZCIH-UHFFFAOYSA-N .

  • SMILES: C1=CC(=CC(=C1)S(=O)(=O)NCCCBr)N .

  • XLogP3-AA: 3.2 (indicating moderate lipophilicity) .

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported-
Boiling PointNot reported-
Density1.58 g/cm³ (predicted)
SolubilityLow in water; soluble in DMSO
Rotatable Bond Count5

Synthesis and Reactivity

Synthetic Pathways

N-(3-Bromopropyl)benzenesulfonamide is typically synthesized via nucleophilic substitution reactions. A common method involves reacting benzenesulfonamide with 1,3-dibromopropane in the presence of a base (e.g., NaOH) .

Example Reaction:
Benzenesulfonamide+1,3-DibromopropaneNaOHN-(3-Bromopropyl)benzenesulfonamide\text{Benzenesulfonamide} + 1,3\text{-Dibromopropane} \xrightarrow{\text{NaOH}} \text{N-(3-Bromopropyl)benzenesulfonamide}

Industrial Production

Industrial-scale synthesis may employ continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization or column chromatography are critical for isolating the product.

CompoundTargetIC₅₀/KᵢSource
4-(3,4-Dichlorophenylureido)thioureido-benzenesulfonamideP. falciparum0.18 µM
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamideBRD4ΔTₘ = 6°C

Applications in Drug Development

Anticancer Agents

N-(3-Bromopropyl)benzenesulfonamide derivatives have been explored as BRD4 inhibitors. Compound 11r (a structural analog) demonstrated anti-proliferative activity against MV4-11 leukemia cells (IC₅₀ = 0.87 µM) and suppressed oncogenes like c-Myc and CDK6 .

Antiviral Research

Benzenesulfonamide-containing compounds, such as PF-74, inhibit HIV-1 capsid assembly. Modifications to the sulfonamide scaffold improve metabolic stability and oral bioavailability .

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